molecular formula C18H24ClN5O2 B6704647 N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

Cat. No.: B6704647
M. Wt: 377.9 g/mol
InChI Key: FUGWDTPUZUKKAL-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a piperidinyl group, and a triazole moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2.ClH/c1-12-17(21-22-23(12)15-6-8-19-9-7-15)18(24)20-14-10-13-4-2-3-5-16(13)25-11-14;/h2-5,14-15,19H,6-11H2,1H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGWDTPUZUKKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCNCC2)C(=O)NC3CC4=CC=CC=C4OC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the chromenyl and piperidinyl intermediates, followed by the introduction of the triazole moiety. Common synthetic routes may include:

    Formation of the Chromenyl Intermediate: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidinyl Intermediate: This can be achieved through the reduction of corresponding nitriles or amides.

    Introduction of the Triazole Moiety: This step typically involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones.

    Reduction: The piperidinyl group can be reduced to form secondary amines.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group may yield chromone derivatives, while reduction of the piperidinyl group may produce secondary amines.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-chromen-3-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is unique due to its combination of chromenyl, piperidinyl, and triazole moieties, which confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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